

2-Phenyl-1,3-dioxan-5-ol: Structural Profiling, Synthesis, and Advanced Applications

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Compound of Interest

Compound Name: 2-Phenyl-1,3-dioxan-5-ol

CAS No.: 4141-20-2

Cat. No.: B605000

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A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In modern synthetic chemistry, the precise control of protecting groups and molecular scaffolds is paramount. **2-Phenyl-1,3-dioxan-5-ol** (commonly known as 1,3-O-benzylidenglycerol or benzaldehyde glycerol acetal) serves as a highly versatile building block. Formed via the acid-catalyzed acetalization of glycerol with benzaldehyde, this compound effectively masks the 1- and 3-hydroxyl groups of glycerol, leaving the secondary C5 hydroxyl available for targeted functionalization. As an application scientist, I rely on this scaffold not only for carbohydrate chemistry but also as a critical precursor in the development of biodegradable polycarbonates and cannabinoid receptor (CB1) mimetics. This guide deconstructs the thermodynamic principles governing its synthesis, provides a self-validating experimental protocol, and maps its downstream utility.

Physicochemical Profiling & Structural Elucidation

The reaction between glycerol and benzaldehyde yields a mixture of structural isomers: the five-membered 1,3-dioxolane and the six-membered 1,3-dioxane rings. The six-membered

ring, **2-phenyl-1,3-dioxan-5-ol**, exists as cis and trans diastereomers.

The cis-isomer (CAS 4141-19-9) is synthetically prioritized because the bulky phenyl group occupies an equatorial position, minimizing 1,3-diaxial interactions and conferring superior thermodynamic stability ([1]). This stability allows it to be isolated as a highly pure crystalline solid, whereas the isomeric mixtures (CAS 1708-40-3) often present as viscous liquids ([2]).

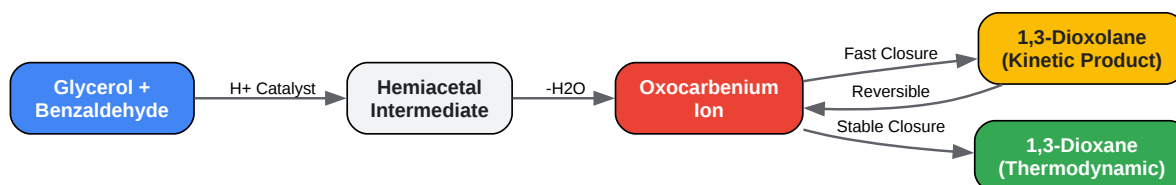
Table 1: Quantitative Physicochemical Data

Property	Value	Analytical Significance
IUPAC Name	2-phenyl-1,3-dioxan-5-ol	Standard nomenclature
Molecular Formula	C ₁₀ H ₁₂ O ₃	Base for mass spectrometry
Molecular Weight	180.20 g/mol	Required for stoichiometric calculations
CAS Number (Mixture)	1708-40-3	Identifies the equilibrium mixture
CAS Number (cis-isomer)	4141-19-9	Identifies the thermodynamically stable solid
Melting Point (cis)	83 – 86 °C	Primary metric for crystalline purity
Boiling Point	~333.6 °C at 760 mmHg	Indicates low volatility; requires vacuum distillation
Density	~1.203 g/cm ³	Relevant for volumetric solvent partitioning

Mechanistic Synthesis & Thermodynamic Control

The synthesis of **2-phenyl-1,3-dioxan-5-ol** is a classic demonstration of kinetic versus thermodynamic control. The reaction is initiated by the protonation of benzaldehyde, followed by nucleophilic attack from glycerol to form a hemiacetal. Subsequent dehydration yields a highly reactive oxocarbenium ion.

Causality in Isomer Formation: The primary hydroxyl groups of glycerol react rapidly to form the five-membered 1,3-dioxolane ring (kinetic product). However, under extended thermal conditions, the reaction is reversible. The system equilibrates to form the six-membered 1,3-dioxane ring (thermodynamic product), which is structurally more relaxed ([3]).



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Reaction pathway showing kinetic vs. thermodynamic control in acetalization.

Self-Validating Experimental Protocol: Azeotropic Synthesis

To achieve high yields of the desired **cis-2-phenyl-1,3-dioxan-5-ol**, the protocol must actively manipulate Le Chatelier's principle. Water, a byproduct of the condensation, must be continuously removed to prevent the hydrolysis of the acetal back to its starting materials.

Step-by-Step Methodology

- **Reagent Preparation:** Charge a round-bottom flask with equimolar amounts of anhydrous glycerol and freshly distilled benzaldehyde.
- **Solvent & Catalyst Selection:** Add cyclohexane or toluene as the solvent. Causality: These solvents form a low-boiling hetero-azeotrope with water, enabling its physical removal. Introduce a catalytic amount of Amberlyst-15 (a solid acid resin) or p-toluenesulfonic acid (p-TsOH).
- **Azeotropic Distillation:** Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Monitor the accumulation of water in the Dean-Stark trap.

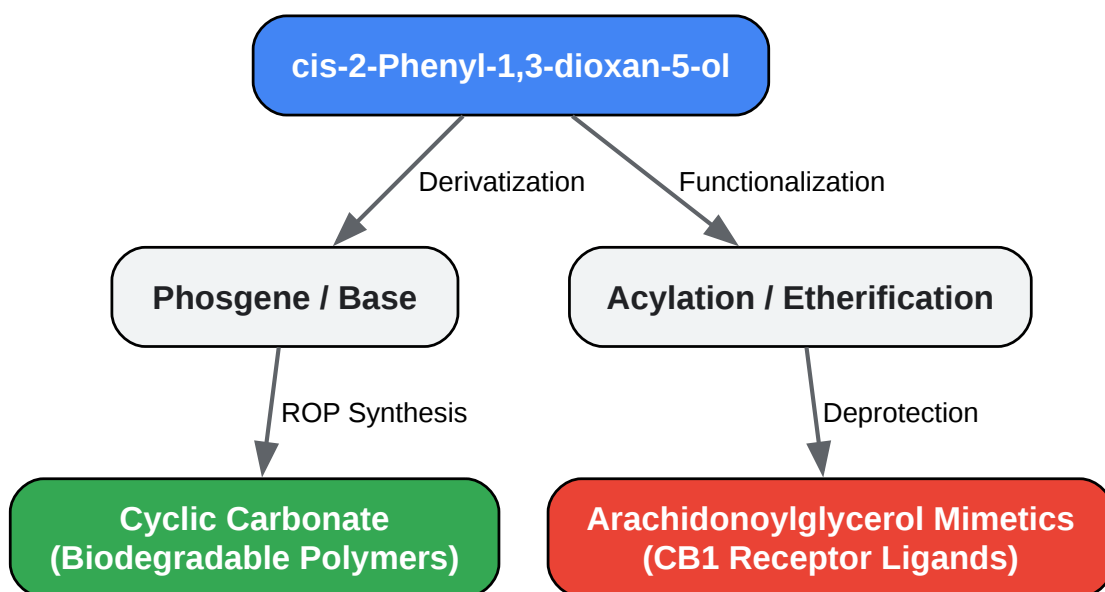
Validation: The reaction is deemed complete when the theoretical volume of water (1 equivalent) is collected.

- Workup: Cool the mixture to room temperature. If using Amberlyst-15, filter the catalyst. If using p-TsOH, neutralize with saturated aqueous NaHCO₃ to quench the acid and prevent reverse hydrolysis during concentration.
- Isomer Isolation (Crystallization): Concentrate the organic layer under reduced pressure. Dissolve the crude residue in a hot mixture of ethyl acetate and hexanes. Causality: As the solution cools, the cis-isomer preferentially crystallizes due to its highly ordered, thermodynamically stable lattice, leaving the trans-isomer and 5-membered rings in the mother liquor ([4]).
- Self-Validation System:
 - TLC: Confirm the disappearance of benzaldehyde.
 - ¹H-NMR: Analyze the isolated crystals. The diagnostic acetal proton (at C2) of the cis-isomer appears as a distinct singlet (~5.5 ppm in CDCl₃), validating stereochemical purity.

Advanced Applications in Drug Development & Polymer Science

The isolated secondary hydroxyl group of **2-phenyl-1,3-dioxan-5-ol** is a prime target for downstream functionalization, making it a critical intermediate in two major fields:

- Pharmaceuticals: It acts as a core scaffold for synthesizing arachidonoylglycerol mimetics, which are potent and selective ligands for CB1 cannabinoid receptors ([4]). By acylating the C5 hydroxyl and subsequently deprotecting the acetal, researchers can generate highly specific bioactive lipids.
- Polymer Chemistry: Reaction of the C5 hydroxyl with protective groups (e.g., benzyl chloride) followed by acetal deprotection and phosgenation yields 5-benzyloxy-1,3-dioxan-2-one. This cyclic carbonate monomer undergoes ring-opening polymerization (ROP) with ϵ -caprolactone to form advanced biodegradable polycarbonates used in drug delivery systems ([4]).



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Downstream synthetic workflows for pharmaceutical and polymer applications.

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